molecular formula C10H17N5O6 B10799248 L-Anserine nitrate CAS No. 5937-77-9

L-Anserine nitrate

Cat. No.: B10799248
CAS No.: 5937-77-9
M. Wt: 303.27 g/mol
InChI Key: OLWOKAYJAHHSNY-QRPNPIFTSA-N
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Description

L-Anserine nitrate is a dipeptide compound composed of beta-alanine and 1-methylhistidine, with the chemical formula C10H17N5O6. It is found naturally in the skeletal muscles and brain tissues of vertebrates, particularly in birds and fish. This compound is known for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Anserine nitrate can be synthesized through a series of chemical reactions involving the condensation of beta-alanine and 1-methylhistidine, followed by nitration. The typical synthetic route includes:

    Condensation Reaction: Beta-alanine reacts with 1-methylhistidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form L-anserine.

    Nitration: The resulting L-anserine is then treated with nitric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: L-Anserine nitrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound back to its parent dipeptide, L-anserine.

    Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products:

Scientific Research Applications

L-Anserine nitrate has a wide range of applications in scientific research, including:

Mechanism of Action

L-Anserine nitrate exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits protein glycation, thereby protecting cells from oxidative stress and damage. The molecular targets include:

Comparison with Similar Compounds

L-Anserine nitrate is often compared with other dipeptides such as L-carnosine and L-histidine:

    L-Carnosine: Similar antioxidant properties but more potent in scavenging free radicals.

    L-Histidine: A precursor to L-anserine, with less pronounced antioxidant effects.

    Beta-Alanine: A component of L-anserine, known for its role in muscle endurance and performance.

Uniqueness: this compound is unique due to its specific combination of beta-alanine and 1-methylhistidine, which imparts distinct antioxidant properties and potential therapeutic benefits .

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOKAYJAHHSNY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862239
Record name Anserine nitrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-52-1, 5937-77-9
Record name L-Histidine, β-alanyl-3-methyl-, nitrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Anserine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anserine nitrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-anserine nitrate
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